molecular formula C15H18FN3O2 B125485 Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate CAS No. 712320-62-2

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No. B125485
M. Wt: 291.32 g/mol
InChI Key: UWAQJFHCXKILSF-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and isopropyl groups . The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring and fluorophenyl group would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino, carboxylate, and fluorophenyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Discovery and Synthesis of Novel Compounds

  • Researchers have explored the synthesis of precursors and derivatives of Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate, leading to the discovery of novel compounds with potential medicinal properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antitubercular Activity

Anti-Inflammatory and Analgesic Agents

  • The synthesis of novel derivatives of 1,4-dihydropyrimidine-5-carboxylate and their evaluation for anti-inflammatory and analgesic activities have been reported, with several compounds showing promising results (Muralidharan, James Raja, & Asha Deepti, 2019).

Antimicrobial Activity

  • Compounds derived from dihydropyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activity, showing significant to moderate effectiveness against various bacteria and fungi (Shastri & Post, 2019).

Molecular Docking and Synthesis Studies

  • Molecular docking studies have been conducted to assess the affinity of synthesized dihydropyrimidine derivatives with specific proteins, aiding in the understanding of their potential biological activities (Holam, Santhoshkumar, & Killedar, 2022).

Crystal Structure and Theoretical Studies

Safety And Hazards

Based on the safety data sheet of a similar compound, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 2-amino-6-(4-fluorophenyl)-4-propan-2-yl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8,12H,1-3H3,(H3,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAQJFHCXKILSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C(NC(=N1)N)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 3
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 4
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 5
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate

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